Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate
Description
Properties
IUPAC Name |
methyl 6-(chloromethyl)-4-phenylmethoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15(18)14-8-13(7-12(9-16)17-14)20-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNQFEFIMNFMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Benzylation of 4-Hydroxypicolinic Acid
4-Hydroxypicolinic acid is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This Williamson ether synthesis affords 4-(benzyloxy)picolinic acid with yields exceeding 85%.
Reaction Conditions :
Step 2: Esterification to Methyl 4-(Benzyloxy)picolinate
The carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) under reflux. SOCl₂ acts as both a catalyst and dehydrating agent, achieving near-quantitative conversion.
Reaction Conditions :
Step 3: Introduction of Chloromethyl Group at Position 6
The hydroxymethyl group at position 6 is chlorinated using SOCl₂ in dichloromethane (DCM) under inert atmosphere. This step proceeds via nucleophilic substitution, yielding the chloromethyl derivative.
Reaction Conditions :
Route 2: Direct Chloromethylation of Pre-Functionalized Intermediates
An alternative approach involves bromination followed by chloride substitution. Methyl 4-(benzyloxy)-6-methylpicolinate undergoes radical bromination with N-bromosuccinimide (NBS) under UV light, forming 6-(bromomethyl)-4-(benzyloxy)picolinate. Subsequent treatment with sodium chloride (NaCl) in acetone replaces bromide with chloride.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, CCl₄, UV light | 80°C, 6 h | 65% |
| Halogen Exchange | NaCl, acetone | Reflux, 8 h | 72% |
Optimization and Catalytic Strategies
Esterification Catalysts
Comparative studies highlight the efficacy of SOCl₂ over diazomethane for esterification. While diazomethane offers mild conditions, its explosivity limits scalability. SOCl₂-mediated esterification achieves >90% yields with safer handling.
Chlorinating Agents
Thionyl chloride outperforms phosphorus pentachloride (PCl₅) in selectivity for hydroxymethyl-to-chloromethyl conversion. PCl₅ often leads to over-chlorination or ring halogenation.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
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Solvent Recovery : DMF and DCM are distilled and reused to minimize waste.
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Continuous Flow Systems : Automated reactors enhance reproducibility in halogenation steps.
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Purity Control : Recrystallization from hexane/ethyl acetate (4:1) ensures ≥95% purity.
Analytical Characterization
Critical quality control metrics include:
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).
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¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 5.21 (s, 2H, OCH₂Ph), 4.63 (s, 2H, CH₂Cl), 3.92 (s, 3H, COOCH₃).
Emerging Methodologies
Recent advances explore photoredox catalysis for chloromethylation and enzymatic benzylation, though yields remain suboptimal (<50%) .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted picolinates.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted picolinates.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate serves as a precursor for synthesizing biologically active molecules. Its chloromethyl group is crucial for introducing diversity into organic structures, enabling the creation of compounds with potential pharmaceutical applications. Studies have indicated that derivatives of this compound may exhibit enhanced biological activity, making it valuable in drug discovery .
Organic Synthesis
This compound acts as an intermediate in the synthesis of more complex molecules. It can undergo various chemical transformations, such as nucleophilic substitutions and oxidation reactions, which are essential for developing new materials or pharmaceuticals .
Material Science
In material science, this compound can be utilized to synthesize novel materials with specific properties. Its unique structure allows researchers to explore its use in creating advanced materials for applications ranging from electronics to coatings .
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in developing new therapeutic agents. For instance:
- A study demonstrated its utility as an intermediate in synthesizing novel anti-cancer compounds, showcasing its potential impact on cancer treatment .
- Another research focused on its application in synthesizing derivatives that target specific biological pathways, indicating promising results in modulating enzyme activity .
These findings underscore the compound's versatility and significance in advancing medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate are compared below with analogous picolinate derivatives, highlighting key differences in substituents, reactivity, and applications.
Structural and Functional Comparison
Research Findings
- Ligand Synthesis : this compound has been used to synthesize pyclen-based ligands for gadolinium(III) complexes, where the chloromethyl group facilitates covalent attachment to macrocyclic frameworks .
- Enzyme Inhibition : Phosphoryl-containing analogs (e.g., 17j) exhibit potent inhibition of metallo-β-lactamases (Ki < 1 μM), leveraging their metal-coordinating properties .
- Radiolabeling : Chloromethyl picolinates serve as precursors for clickable chelators in actinium-225 radiolabeling, highlighting their utility in targeted alpha therapy .
Biological Activity
Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
This compound has a complex structure that contributes to its biological activity. The presence of the chloromethyl and benzyloxy groups enhances its reactivity and interaction with biological targets.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary research suggests that the compound may possess anticancer activity, although specific mechanisms remain to be fully elucidated. It is believed to induce apoptosis in cancer cells through various pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which can be crucial for therapeutic applications. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .
The mechanism of action of this compound involves interaction with cellular targets at the molecular level. The chloromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it may interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Research Findings
Several studies have investigated the biological activity of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating strong antimicrobial potential .
- Case Study 2 : In vitro assays showed that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound .
Data Tables
Q & A
Q. What are the established synthetic routes for Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate, and what reaction conditions are critical for yield optimization?
The compound is synthesized via alkylation of a picolinate precursor. For example, methyl 6-(chloromethyl)-4-(prop-2-yn-1-yloxy)picolinate (a structural analog) is prepared using NaBH4-mediated reduction followed by purification via column chromatography . Key conditions include maintaining temperatures below 0°C during reagent addition and using anhydrous solvents to minimize hydrolysis of the chloromethyl group. Yield optimization often requires stoichiometric control of the alkylating agent and inert atmospheres to prevent side reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
is critical for confirming the chloromethyl (-CHCl) and benzyloxy (-OCHCH) groups. The chloromethyl proton typically appears as a singlet or multiplet near δ 4.5–5.0 ppm, while aromatic protons from the benzyl group resonate at δ 7.2–7.5 ppm. High-resolution mass spectrometry (HRMS) or ESI-MS can verify molecular weight, with the chloromethyl group contributing a distinct isotopic pattern due to .
Q. What safety precautions are necessary when handling this compound, particularly regarding its chloromethyl moiety?
The chloromethyl group is reactive and may release HCl under acidic or aqueous conditions. Use gloves, eye protection, and fume hoods. Avoid contact with nucleophiles (e.g., amines, alcohols) to prevent unintended substitutions. Storage should be in anhydrous, inert environments at 2–8°C to preserve stability .
Advanced Research Questions
Q. How can researchers address challenges in achieving >95% purity, and what analytical techniques validate purity for downstream applications?
Impurities often arise from incomplete alkylation or hydrolysis of the chloromethyl group. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Purity validation requires a combination of , HPLC-UV (λ = 254 nm), and LC-MS to detect trace byproducts. Evidence from BLDpharm confirms ≥97% purity using these methods .
Q. What strategies mitigate kinetic instability of derivatives under acidic or physiological conditions?
The chloromethyl group’s lability can be addressed by substituting it with more stable functionalities (e.g., carboxylates) post-synthesis. For example, in radiopharmaceutical applications, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized amines creates inert macrocyclic structures, as demonstrated in lanthanum(III) complex studies . Stability under acidic conditions (pH 2–4) should be tested via time-course experiments .
Q. How does the chloromethyl group influence reactivity in cross-coupling or bioconjugation reactions?
The chloromethyl group serves as an electrophilic site for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids). In radiopharmaceutical design, it enables conjugation to biomolecules (e.g., peptides, antibodies) via "click chemistry." However, competing hydrolysis in aqueous media requires careful pH control (pH 7–8) and use of catalysts like Cu(I) .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 70–90% in alkylation steps) often stem from variability in reagent quality or moisture content. Reproducibility is improved by using freshly distilled solvents, molecular sieves for drying, and standardized protocols for NaBH4 addition rates. Comparative studies in and highlight the importance of reaction monitoring via TLC or in situ IR .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
